4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
CAS No.: 618877-85-3
Cat. No.: VC21374749
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618877-85-3 |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.5g/mol |
| IUPAC Name | (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+ |
| Standard InChI Key | CJTGXMCAUGUEHI-CZIZESTLSA-N |
| Isomeric SMILES | CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3 |
| SMILES | CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 |
| Canonical SMILES | CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 |
Introduction
Chemical Identity and Properties
The compound 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is an organic molecule with the CAS number 618877-85-3. It has a molecular formula of C22H25N3O3 and a molecular weight of 379.5 g/mol. The systematic IUPAC name is (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione, which accurately describes its structural components and arrangement. This compound contains multiple functional groups including a pyrrolone core, hydroxyl group, benzoyl moiety, pyridinyl substituent, and a diethylaminoethyl chain.
Chemical Identifiers and Descriptors
The compound is characterized by various chemical identifiers that facilitate its identification and structural understanding. These identifiers are essential for database searches, regulatory documentation, and comparative analysis within chemical libraries.
Table 1: Chemical Identifiers for 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
| Identifier | Value |
|---|---|
| CAS Number | 618877-85-3 |
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+ |
| Standard InChIKey | CJTGXMCAUGUEHI-CZIZESTLSA-N |
| Canonical SMILES | CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 |
The compound's chemical structure includes several key functional elements that contribute to its physicochemical properties and biological interactions. The presence of multiple functional groups creates a complex electronic environment capable of specific interactions with biological targets through hydrogen bonding, electrostatic interactions, and π-π stacking.
Structural Characteristics
Key Functional Groups and Structure
The structure of 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one features several key functional components that determine its chemical behavior and biological activity:
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A central 2,5-dihydro-1H-pyrrol-2-one core that serves as the scaffold for various substituents
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A hydroxyl group at position 3, which is crucial for hydrogen bonding capabilities
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A benzoyl group at position 4, consisting of a phenyl ring attached to a carbonyl group
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A pyridin-2-yl substituent at position 5, introducing a nitrogen-containing heterocycle
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A diethylaminoethyl chain at position 1, providing a basic tertiary amine functionality
The spatial arrangement of these groups creates a unique three-dimensional structure that influences the compound's ability to interact with biological receptors. The hydroxyl group at position 3 and the carbonyl groups can function as hydrogen bond donors and acceptors, while the pyridine nitrogen and diethylamino group primarily act as hydrogen bond acceptors. The aromatic rings contribute to potential π-π stacking interactions with aromatic amino acid residues in protein binding pockets.
Comparison with Related Compounds
The compound shares structural similarities with other 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones, but has distinctive features that may influence its specific biological activity. A structurally related compound, 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one, differs in two key aspects: it contains a propyl linker (3 carbons) instead of an ethyl linker (2 carbons) in the diethylamino chain, and the pyridine ring is attached at position 3 (meta) rather than position 2 (ortho) .
Table 2: Structural Comparison with Related Compounds
| Compound | Diethylamino Linker | Pyridine Position | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | Ethyl (2 carbons) | 2-yl (ortho) | 379.5 |
| 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one | Propyl (3 carbons) | 3-yl (meta) | 393.5 |
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) analyses of the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold have provided important insights into the molecular features that contribute to their biological activity. Research has shown that the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold represents an important backbone for the development of novel formyl peptide receptor 1 (FPR1) antagonists .
Studies of this class of compounds have revealed the importance of a small hydrophobic group at position R4 of the scaffold . The benzoyl group at position 4 in our target compound fulfills this requirement, likely contributing to its potential activity as an FPR1 antagonist. Additionally, molecular modeling studies have demonstrated that active pyrroles in this class show a significantly higher degree of similarity with the FPR1 antagonist pharmacophore template compared to inactive analogs .
Biological Activity and Pharmacological Properties
Effects on Neutrophil Functions
The most active compounds in the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one class have demonstrated significant inhibitory effects on multiple neutrophil functions, which are central to inflammatory processes . These effects include:
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Inhibition of calcium flux: These compounds block the intracellular Ca2+ mobilization in neutrophils that normally occurs in response to chemoattractants, thereby reducing neutrophil activation .
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Suppression of chemotaxis: By antagonizing FPR1, these compounds reduce neutrophil migration toward inflammatory sites, potentially limiting inflammatory cell recruitment .
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Reduction of adhesion: The compounds decrease neutrophil adhesion to human epithelial cells, which may prevent tissue infiltration of inflammatory cells .
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Modulation of signaling pathways: The inhibition of fMLF-induced ERK1/2 phosphorylation suggests these compounds can disrupt key intracellular signaling cascades involved in neutrophil activation and function .
| Biological Activity | Effect | Significance |
|---|---|---|
| FPR1 Antagonism | Competitive inhibition of FPR1 binding | Potential anti-inflammatory action |
| Calcium Mobilization | Inhibition of fMLF-induced Ca2+ flux | Reduction of neutrophil activation |
| Neutrophil Chemotaxis | Decreased migration toward chemoattractants | Potential to reduce inflammatory cell recruitment |
| Neutrophil Adhesion | Reduced adhesion to epithelial cells | May prevent tissue infiltration of inflammatory cells |
| ERK1/2 Phosphorylation | Inhibition of fMLF-induced ERK1/2 phosphorylation | Modulation of inflammatory signaling pathways |
| Application Area | Potential Mechanism | Research Status |
|---|---|---|
| Inflammatory Disorders | Inhibition of neutrophil activation and recruitment | Preclinical research based on class activity |
| Acute Lung Injury/ARDS | Reduction of neutrophil-mediated lung injury | Theoretical application requiring further investigation |
| Ischemia-Reperfusion Injury | Prevention of neutrophil-mediated tissue damage | Potential application based on mechanism of action |
| Autoimmune Diseases | Modulation of innate immune responses | Early-stage research concept |
Future Research Directions
Future research on 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one could focus on several key areas:
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Detailed characterization of its FPR1 antagonist activity, including binding affinity, mechanism of action, and structure-activity relationships.
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Preclinical evaluation in animal models of inflammatory diseases to assess efficacy, safety, and pharmacokinetic properties.
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Medicinal chemistry efforts to optimize the structure for improved potency, selectivity, and drug-like properties.
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Exploration of additional biological targets and activities beyond FPR1 antagonism.
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Investigation of combination therapies with other anti-inflammatory agents for potential synergistic effects.
These research directions would contribute to a more comprehensive understanding of the compound's properties and potential therapeutic applications, potentially leading to its development as a clinical candidate for inflammatory disorders.
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